
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% (TFECB) is a fluorinated organic compound that has been studied extensively for its potential applications in scientific research. It is a symmetrical molecule with two fluorine atoms attached to a central carbon atom, which is then connected to two chlorobenzene rings. The compound has been used in a variety of research applications due to its unique properties, such as its high stability and low volatility. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for TFECB research.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been used in a variety of scientific research applications, including inorganic synthesis, organic synthesis, and materials science. In inorganic synthesis, 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been used as a reagent in the synthesis of metal complexes, such as ruthenium and osmium complexes. In organic synthesis, it has been used as a reagent in the synthesis of heterocyclic compounds. In materials science, it has been used as a precursor to the synthesis of fluorinated polymers films.
Wirkmechanismus
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% is a symmetrical molecule, meaning that it has two identical halves. This allows it to interact with other molecules in a predictable manner. It has been found to form strong hydrogen bonds with other molecules, which can be used to control the structure of the molecules it interacts with. It also has a high affinity for electron-rich molecules, allowing it to act as an electron donor in certain reactions.
Biochemical and Physiological Effects
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that it can inhibit the growth of certain types of bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant properties. In animal studies, it has been found to reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% in laboratory experiments has a number of advantages. It is a highly stable compound, meaning that it can be stored for long periods of time without degradation. It is also non-toxic, making it safe to handle in the laboratory. However, it is also a volatile compound, meaning that it can easily evaporate during experiments.
Zukünftige Richtungen
There are a number of potential future directions for 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% research. One potential direction is to explore its potential applications in medicine, such as its use as an anti-inflammatory or antioxidant agent. Another potential direction is to explore its potential uses in materials science, such as its use as a precursor for the synthesis of fluorinated polymers films. Finally, further research could be done to explore its potential applications in organic synthesis, such as its use as a reagent in the synthesis of heterocyclic compounds.
Synthesemethoden
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% can be synthesized from commercially available starting materials, such as 4-chlorobenzaldehyde, 1,1,2,2-tetrafluoroethane, and sodium hydroxide. The reaction is carried out in aqueous media and proceeds via a condensation reaction between the aldehyde and the alkene. The resulting product is then purified by recrystallization. The yield of the reaction is typically around 98%.
Eigenschaften
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJDYJVWUNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

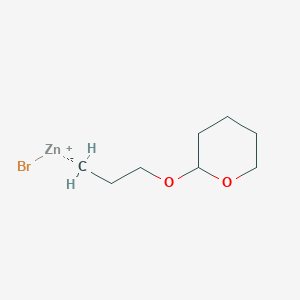
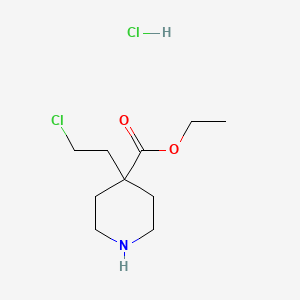
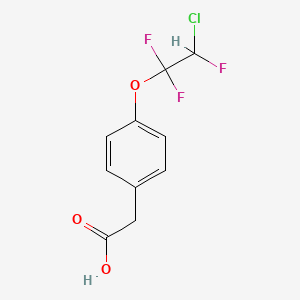
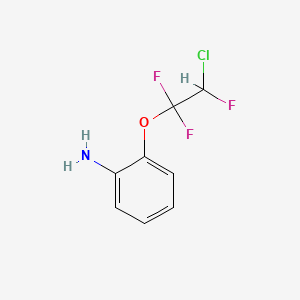
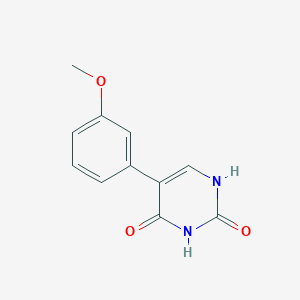
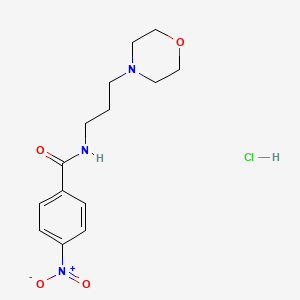
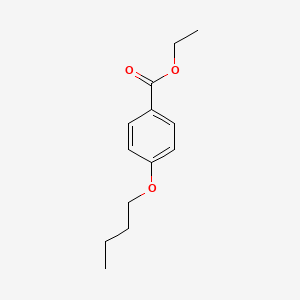
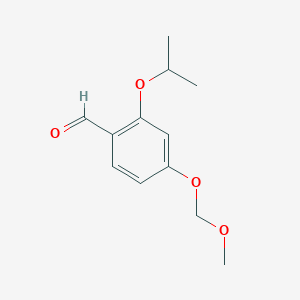

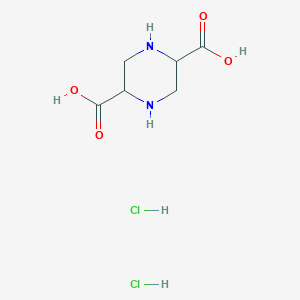
![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)


